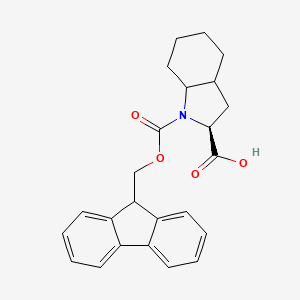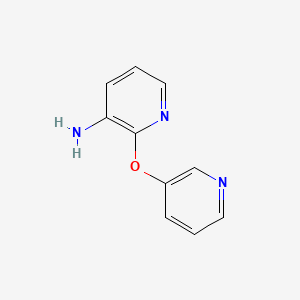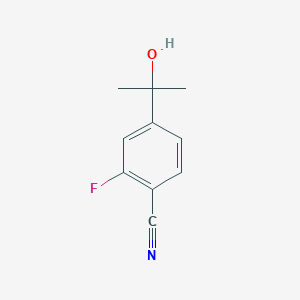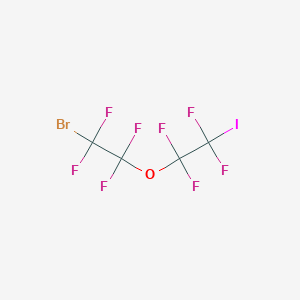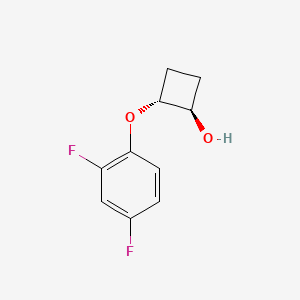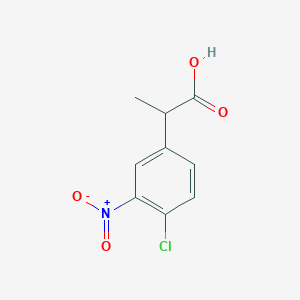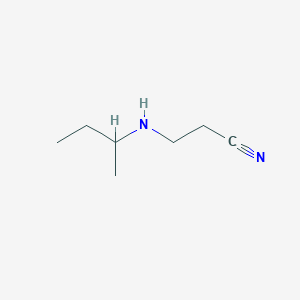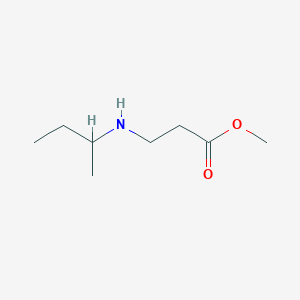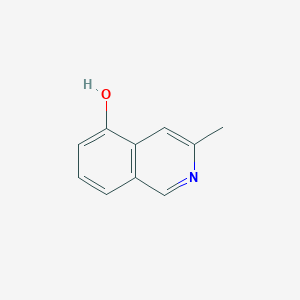
3-甲基异喹啉-5-醇
描述
3-Methylisoquinolin-5-ol is an organic compound belonging to the class of isoquinolines, which are aromatic heterocyclic compounds. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The compound 3-Methylisoquinolin-5-ol is specifically substituted with a methyl group at the 3-position and a hydroxyl group at the 5-position.
科学研究应用
3-Methylisoquinolin-5-ol has several scientific research applications, including:
作用机制
Target of Action
Isoquinolines, the class of compounds to which 3-Methylisoquinolin-5-ol belongs, are known to demonstrate a wide range of biological activities . .
Mode of Action
Isoquinolines are known to interact with various biological targets due to their diverse structures and are used as components of anti-cancer, anti-malarial, and other drugs . The specific interactions of 3-Methylisoquinolin-5-ol with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoquinoline alkaloids, a group that includes 3-Methylisoquinolin-5-ol, are known to impact a variety of biological pathways . .
Result of Action
As a member of the isoquinoline class of compounds, it is likely to have a wide range of biological activities . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoquinolin-5-ol can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the reaction of benzylamine with 1,1-dimethoxypropan-2-one in dichloromethane, followed by cyclization and condensation reactions . These reactions typically require specific conditions such as the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 3-Methylisoquinolin-5-ol often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and the desired yield. Industrial processes may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, to minimize environmental impact .
化学反应分析
Types of Reactions
3-Methylisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions activated by the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Methylisoquinolin-5-ol can yield quinones, while reduction can produce dihydroisoquinolines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
相似化合物的比较
Similar Compounds
Similar compounds to 3-Methylisoquinolin-5-ol include other isoquinoline derivatives such as:
Isoquinoline: The parent compound without any substituents.
3-Methylisoquinoline: Lacks the hydroxyl group at the 5-position.
5-Hydroxyisoquinoline: Lacks the methyl group at the 3-position.
Uniqueness
3-Methylisoquinolin-5-ol is unique due to the presence of both a methyl group at the 3-position and a hydroxyl group at the 5-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
3-methylisoquinolin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-9-8(6-11-7)3-2-4-10(9)12/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXHHRCNCNTDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2O)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Cyanophenyl)carbamoyl]benzoic acid](/img/structure/B3116181.png)

![2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3116192.png)
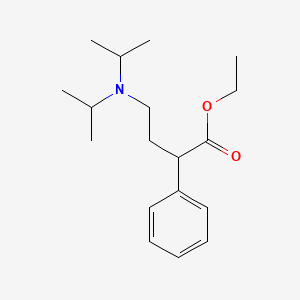
![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/structure/B3116212.png)
